molecular formula C14H19NO3S B1437629 1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one CAS No. 1018261-42-1

1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one

Cat. No.: B1437629
CAS No.: 1018261-42-1
M. Wt: 281.37 g/mol
InChI Key: QTRVJKLJAIHCCP-UHFFFAOYSA-N
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Description

1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzenesulfonyl chloride with piperidin-4-one under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.

    Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one can be compared with other piperidine derivatives, such as:

    1-[(4-Methylphenyl)sulfonyl]piperidin-4-one: Similar in structure but with a methyl group instead of an isopropyl group.

    1-[(4-Chlorophenyl)sulfonyl]piperidin-4-one: Contains a chlorine atom in place of the isopropyl group.

    1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-one: Features a methoxy group instead of the isopropyl group.

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities due to the variations in their substituents .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-11(2)12-3-5-14(6-4-12)19(17,18)15-9-7-13(16)8-10-15/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRVJKLJAIHCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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